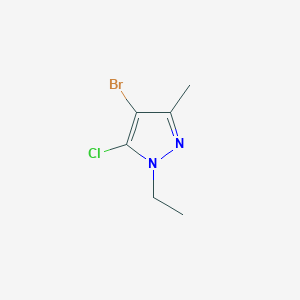
4-bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H8BrClN2 . It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, ethyl, and methyl substituents on the pyrazole ring, making it a unique and valuable chemical for various research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base . The reaction conditions often include the use of polar solvents such as chloroform or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions[][3].
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products[][3].
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at elevated temperatures[][3].
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used under controlled conditions[][3].
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms[][3].
Oxidation and Reduction: Products include oxides or dehalogenated pyrazoles[][3].
Scientific Research Applications
4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-5-chloro-1-ethyl-3-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H8BrClN2 |
|---|---|
Molecular Weight |
223.50 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-3-10-6(8)5(7)4(2)9-10/h3H2,1-2H3 |
InChI Key |
NOUZWZAAFWRHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)
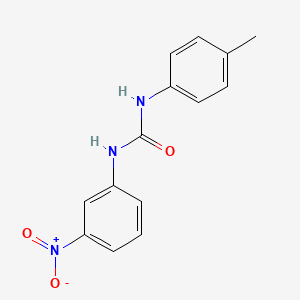

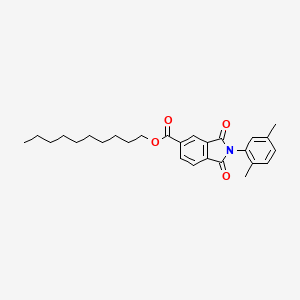

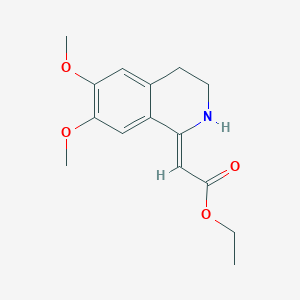
![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)


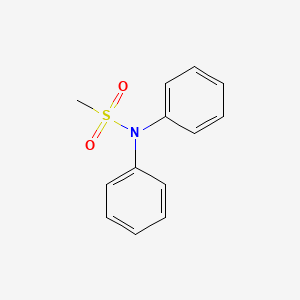
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997293.png)
